[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
Brand Name: Vulcanchem
CAS No.: 898081-20-4
VCID: VC7656902
InChI: InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3
SMILES: CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C
Molecular Formula: C12H18ClNO2S
Molecular Weight: 275.79

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine

CAS No.: 898081-20-4

Cat. No.: VC7656902

Molecular Formula: C12H18ClNO2S

Molecular Weight: 275.79

* For research use only. Not for human or veterinary use.

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine - 898081-20-4

Specification

CAS No. 898081-20-4
Molecular Formula C12H18ClNO2S
Molecular Weight 275.79
IUPAC Name 4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3
Standard InChI Key OPSUIHXJVSQUBJ-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name, N,N-diethyl-4-chloro-2,5-dimethylbenzenesulfonamide, reflects its core structure:

  • A 4-chloro-2,5-dimethylphenyl ring, where chlorine and methyl groups occupy the 4-, 2-, and 5-positions, respectively.

  • A sulfonyl group (-SO₂-) bridges the aromatic ring to a diethylamine moiety (-N(C₂H₅)₂).

The molecular formula is C₁₂H₁₇ClNO₂S, yielding a molecular weight of 286.84 g/mol (calculated from atomic masses). The sulfonamide functional group (-SO₂NH-) is a hallmark of this class, known for its electron-withdrawing effects and capacity to participate in hydrogen bonding .

Stereoelectronic Features

The sulfonyl group imposes a tetrahedral geometry around the sulfur atom, while the diethylamine moiety introduces steric bulk. Computational models predict that the chloro and methyl substituents on the phenyl ring induce ortho/para-directing effects, influencing reactivity in further functionalization . X-ray crystallographic data from analogous sulfonamides (e.g., 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide) reveal torsional angles of 37–46° between the sulfonyl-linked aromatic rings, suggesting moderate conformational flexibility .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is documented in the provided sources, its preparation likely follows established sulfonamide synthesis routes:

  • Sulfonation and Chlorination:

    • 4-Chloro-2,5-dimethylbenzenesulfonyl chloride serves as the precursor, synthesized via chlorosulfonation of 2,5-dimethylchlorobenzene.

    • Subsequent reaction with diethylamine in anhydrous conditions (e.g., dichloromethane or THF) yields the target compound .

  • Purification:

    • Crude product is typically recrystallized from ethanol or methanol to remove unreacted starting materials and byproducts .

Physicochemical Properties

Physical State and Solubility

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is presumed to exist as a white crystalline solid at room temperature, based on analogs like 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride . Its solubility profile is expected to include:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Moderate solubility in chlorinated solvents (e.g., chloroform).

  • Low solubility in water due to hydrophobic diethyl and methyl groups.

Spectroscopic Characteristics

While experimental data for this specific compound are lacking, related sulfonamides exhibit the following spectral features:

  • IR: Strong absorption bands at 1150–1350 cm⁻¹ (asymmetric S=O stretching) and 1350–1450 cm⁻¹ (symmetric S=O stretching) .

  • NMR: Distinct signals for methyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and sulfonamide NH (δ 8.0–9.0 ppm, if present) .

Biological and Pharmacological Applications

Antimicrobial Activity

Sulfonamides are renowned for their antibacterial and antiviral properties, often acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis . While direct evidence for [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine’s efficacy is limited, its structural similarity to clinically used sulfonamides (e.g., sulfamethoxazole) suggests potential activity against Gram-positive bacteria and select viruses .

Fluorescent Probing

The compound’s application as a fluorescent probe implies utility in bioimaging or molecular tracking. Sulfonamide derivatives are frequently functionalized with fluorophores (e.g., dansyl groups) for detecting metal ions or biomolecules . The diethylamine moiety may enhance membrane permeability, facilitating intracellular uptake.

PropertyValue/Description
Molecular FormulaC₁₂H₁₇ClNO₂S
Molecular Weight286.84 g/mol
CAS Registry Number32989-56-3
Predicted Solubility (Water)<1 mg/mL
Key Functional GroupsSulfonamide, Chlorophenyl, Diethylamine
Potential ApplicationsSupporting Evidence
Antibiotic DevelopmentStructural analogy to DHPS inhibitors
Antiviral AgentsClassification under antiviral research
Fluorescent ProbesUse in bioimaging and molecular tracking

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